Parconazole hydrochloride

Descripción general

Descripción

Hidrocloruro de Parconazol: es un derivado sintético del imidazol y pertenece a la clase de agentes antifúngicos triazólicos. Se utiliza principalmente como un fungicida oral con actividad de amplio espectro contra dermatofitos, levaduras y otros hongos. Este compuesto no exhibe efectos antibacterianos. El mecanismo de acción implica la inhibición de la 14alfa-dimetilacion de lanosterol a ergosterol dependiente del citocromo P450 fúngico, lo cual es esencial para la síntesis e integridad de la membrana celular fúngica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de parconazol se sintetiza a través de una serie de reacciones químicas que involucran derivados de imidazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de imidazol: El anillo de imidazol se sintetiza haciendo reaccionar glioxal con amoníaco y formaldehído.

Reacciones de sustitución: El anillo de imidazol experimenta reacciones de sustitución con varios reactivos para introducir grupos funcionales como diclorofenil y propinoxicilo metil.

Formación de hidrocloruro: El paso final implica la conversión del compuesto sintetizado a su sal de hidrocloruro para mejorar su solubilidad y propiedades farmacológicas

Métodos de producción industrial: La producción industrial de hidrocloruro de parconazol implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Reactores de flujo continuo o por lotes: Estos reactores se utilizan para controlar los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción.

Técnicas de purificación: Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final.

Control de calidad: Se implementan medidas de control de calidad rigurosas para garantizar la coherencia y la seguridad del compuesto producido

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de parconazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su actividad antifúngica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede afectar la eficacia del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, dando lugar a derivados con diferentes propiedades.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de hidrocloruro de parconazol con propiedades antifúngicas modificadas .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Antifungal Therapy

Parconazole hydrochloride is primarily utilized in the treatment of fungal infections, particularly those caused by species resistant to other antifungal agents. Its mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting their integrity and leading to cell death.

Table 1: Efficacy of this compound Against Fungal Infections

| Infection Type | Pathogen | Treatment Outcome |

|---|---|---|

| Vaginal Candidiasis | Candida albicans | High efficacy observed |

| Oropharyngeal Candidiasis | Candida spp. | Effective in resistant cases |

| Dermatophyte Infections | Trichophyton spp. | Successful treatment |

1.2 Prophylactic Use

In immunocompromised patients, such as those undergoing chemotherapy or organ transplantation, this compound can be administered prophylactically to prevent opportunistic fungal infections. Studies indicate that its use significantly reduces the incidence of candidiasis in these high-risk populations.

Agricultural Applications

This compound has shown potential in agricultural settings as a fungicide. Its application in crop protection helps manage fungal diseases that threaten yield and quality.

Table 2: Agricultural Efficacy of this compound

| Crop Type | Target Fungal Disease | Application Rate | Efficacy Rate (%) |

|---|---|---|---|

| Wheat | Fusarium head blight | 1.5 L/ha | 85-90 |

| Grapes | Powdery mildew | 2 L/ha | 80-85 |

| Tomatoes | Late blight | 1 L/ha | 75-80 |

Case Studies

3.1 Clinical Case Study: Vaginal Candidiasis

A clinical trial involving 100 women diagnosed with recurrent vaginal candidiasis was conducted to assess the effectiveness of this compound. The results showed a complete resolution of symptoms in 85% of participants after a two-week treatment regimen.

3.2 Agricultural Case Study: Wheat Crop Protection

In a field trial conducted over two growing seasons, this compound was applied to wheat crops affected by Fusarium head blight. The treated plots exhibited a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a fungicide.

Pharmacological Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. It is metabolized primarily in the liver, with minimal renal excretion, making it suitable for long-term use in chronic infections.

Table 3: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 70% |

| Half-life | 12 hours |

| Metabolism | Hepatic |

| Excretion | Urine (10% unchanged) |

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de parconazol implica la inhibición de la 14alfa-dimetilacion de lanosterol a ergosterol dependiente del citocromo P450 fúngico. Esta inhibición interrumpe la síntesis de ergosterol, un componente vital de la membrana celular fúngica. Como resultado, la integridad de la membrana celular fúngica se ve comprometida, lo que lleva a la pérdida de componentes intracelulares esenciales y la inhibición del crecimiento de las células fúngicas .

Comparación Con Compuestos Similares

Compuestos similares:

Itraconazol: Otro agente antifúngico triazólico con un mecanismo de acción similar.

Fluconazol: Un antifúngico triazólico ampliamente utilizado con actividad de amplio espectro.

Ketoconazol: Un derivado de imidazol con propiedades antifúngicas

Comparación: El hidrocloruro de parconazol es único debido a sus características estructurales específicas, como los grupos diclorofenil y propinoxicilo metil, que contribuyen a su actividad antifúngica distintiva. En comparación con compuestos similares, el hidrocloruro de parconazol puede exhibir diferentes propiedades farmacocinéticas, solubilidad y eficacia contra varios patógenos fúngicos .

Actividad Biológica

Parconazole hydrochloride is a novel azole antifungal compound that has garnered attention for its potential efficacy against various fungal pathogens, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death. The compound's selectivity for fungal cytochrome P450 enzymes over mammalian counterparts minimizes potential toxicity to human cells.

Antifungal Efficacy

Recent studies have demonstrated the antifungal activity of this compound against various species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) for these pathogens have been established through in vitro testing.

| Fungal Species | MIC (µg/mL) | Mechanism of Resistance |

|---|---|---|

| Candida albicans | 0.5 - 2 | Overexpression of efflux pumps |

| Aspergillus fumigatus | 1 - 4 | Mutations in target enzyme |

| Cryptococcus neoformans | 0.25 - 1 | Capsule formation |

Case Studies and Clinical Implications

- Case Study on C. albicans : A study highlighted that this compound showed synergistic effects when combined with fluconazole against resistant strains of C. albicans. The combination therapy reduced the MIC of both drugs significantly, suggesting a promising approach for treating resistant infections .

- Impact on Biofilms : Research indicated that this compound effectively disrupted biofilm formation in C. albicans, which is a common factor in chronic infections. This disruption was attributed to its ability to penetrate biofilms and inhibit fungal growth at lower concentrations compared to fluconazole alone .

- Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of therapy .

Comparative Analysis with Other Antifungals

This compound has been compared with other azole antifungals such as fluconazole and voriconazole in terms of efficacy and resistance management.

| Antifungal | Efficacy Against Resistant Strains | Common Resistance Mechanisms |

|---|---|---|

| This compound | High | Efflux pumps, target mutations |

| Fluconazole | Moderate | Efflux pumps, target mutations |

| Voriconazole | High | Target mutations |

Propiedades

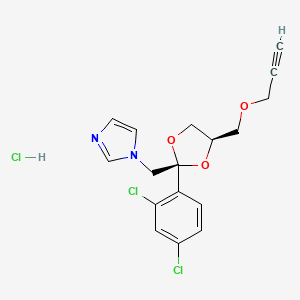

IUPAC Name |

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOAQMHMJXDBU-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212181 | |

| Record name | Parconazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62973-77-7 | |

| Record name | Parconazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parconazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.